N-(6-Cyanohexyl)acetamide

Description

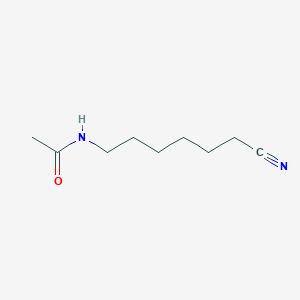

N-(6-Cyanohexyl)acetamide is an acetamide derivative characterized by a cyano (-CN) functional group attached to a hexyl chain at the nitrogen atom of the acetamide backbone. The cyano group confers unique electronic and steric characteristics, influencing solubility, reactivity, and biological interactions .

Properties

CAS No. |

62578-13-6 |

|---|---|

Molecular Formula |

C9H16N2O |

Molecular Weight |

168.24 g/mol |

IUPAC Name |

N-(6-cyanohexyl)acetamide |

InChI |

InChI=1S/C9H16N2O/c1-9(12)11-8-6-4-2-3-5-7-10/h2-6,8H2,1H3,(H,11,12) |

InChI Key |

MKJJKJMRZMEMND-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCCCCCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

| Compound Name | Molecular Formula | Functional Groups | Key Substituent Characteristics |

|---|---|---|---|

| N-(6-Cyanohexyl)acetamide | C₉H₁₅N₂O | Acetamide, Cyano (-CN) | Electron-withdrawing cyano group |

| N-(6-Aminohexyl)acetamide | C₈H₁₈N₂O | Acetamide, Amino (-NH₂) | Electron-donating amino group |

| N-(6-acetamidohexyl)acetamide | C₁₀H₂₀N₂O₂ | Acetamide, Acetamido (-NHAc) | Polar, hydrogen-bonding acetamido group |

| 2-Cyano-N-[(methylamino)carbonyl]acetamide | C₅H₇N₃O₂ | Cyano, Methylamino-carbonyl | Dual functional groups enhancing reactivity |

Key Observations :

- Electron Effects: The cyano group in this compound is strongly electron-withdrawing, reducing electron density at the nitrogen atom compared to the amino or acetamido analogs. This may decrease nucleophilicity but enhance stability in acidic conditions .

- Solubility: Amino-substituted analogs (e.g., N-(6-Aminohexyl)acetamide) exhibit high water solubility due to protonation of the -NH₂ group, whereas cyano derivatives are likely less soluble in polar solvents .

Pharmacological and Chemical Reactivity

Antimicrobial Activity

- Analog Data : Acetamide derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) show enhanced antimicrobial activity. For example, 2-chloro-N-(6-ethoxy-benzothiazol-2-yl)-acetamide (C₁₁H₁₂ClN₂O₂S) inhibits bacterial growth via interactions with cell wall synthesis enzymes .

- However, its efficacy requires empirical validation .

Anticancer Activity

- Analog Data : Compounds like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (C₂₂H₂₄N₄O₅S) exhibit IC₅₀ values <10 µM against cancer cell lines (HCT-116, MCF-7) by targeting kinase pathways .

- Prediction for this compound: The hydrophobic hexyl chain may improve cell membrane permeability, while the cyano group could modulate interactions with intracellular targets like tubulin or topoisomerases .

Physicochemical Properties

| Property | This compound | N-(6-Aminohexyl)acetamide | N-(6-acetamidohexyl)acetamide |

|---|---|---|---|

| Molecular Weight (g/mol) | ~181.2 | 158.24 | 200.28 |

| Solubility in Water | Low (predicted) | High | Moderate |

| LogP (Predicted) | ~1.5 | -0.3 | 0.8 |

| Melting Point | Not reported | 120–125°C | 95–100°C |

Notes:

- The cyano group increases hydrophobicity (higher LogP) compared to amino analogs, which may enhance blood-brain barrier penetration .

- Crystallinity: Meta-substituted acetamides (e.g., trichloro derivatives) form diverse crystal lattices due to substituent steric effects, suggesting that this compound could exhibit unique solid-state packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.